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N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide

Fragment-based drug discovery Conformational flexibility Ligand design

N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide (PDB ligand code WJA; PubChem CID is a low-molecular-weight (190.22 g/mol) isoxazole-methanesulfonamide fragment. It belongs to the Diamond-SGC-iNEXT (DSI)-poised fragment library, a collection of ~768 fragments designed for crystallographic screening and rapid synthetic elaboration.

Molecular Formula C6H10N2O3S
Molecular Weight 190.22 g/mol
CAS No. 1042787-05-2
Cat. No. B1461232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide
CAS1042787-05-2
Molecular FormulaC6H10N2O3S
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)CS(=O)(=O)NC
InChIInChI=1S/C6H10N2O3S/c1-5-3-6(8-11-5)4-12(9,10)7-2/h3,7H,4H2,1-2H3
InChIKeySDSNLNFNGILSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide (CAS 1042787-05-2): Fragment-Screening Hit for Procurement & Lead Discovery


N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide (PDB ligand code WJA; PubChem CID 28788252) is a low-molecular-weight (190.22 g/mol) isoxazole-methanesulfonamide fragment [1]. It belongs to the Diamond-SGC-iNEXT (DSI)-poised fragment library, a collection of ~768 fragments designed for crystallographic screening and rapid synthetic elaboration [2]. The compound has been identified as a bound ligand in X-ray crystallographic fragment screens against three structurally unrelated human protein targets: the FERM domain of EPB41L3 (5RZT, 1.79 Å), the PDZ domains of SDCBP/Syntenin-1 (7FSM, 2.10 Å), and the PRY-SPRY domain of murine TRIM21 (7HMX, 1.57 Å) [3]. Its commercial availability through Enamine (catalog EN300-42709, purity ≥95%) positions it as a tractable starting point for fragment-based lead discovery [4].

Why N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide Cannot Be Replaced by a Generic Isoxazole-Sulfonamide Fragment


Generic substitution with common isoxazole-sulfonamide analogs such as N-(isoxazol-3-yl)methanesulfonamide (CAS 121680-52-2), sulfamethoxazole, or zonisamide introduces critical mismatches in molecular recognition, physicochemical properties, and synthetic tractability. The target compound uniquely combines an N-methyl methanesulfonamide head group with a 5-methylisoxazole ring connected via a methylene (CH₂) bridge — a connectivity pattern distinct from the direct N-attachment in des-methyl analogs [1]. This specific architecture yields a three-bond rotatable linker (versus two in the des-methyl comparator) while preserving identical hydrogen-bond donor/acceptor counts (1 HBD, 5 HBA) and topological polar surface area (80.6 Ų), enabling differentiated binding poses without altering global polarity [1][2]. Furthermore, the compound's validated multi-target crystallographic engagement — with real-space correlation coefficients ranging from 0.74 to 0.95 across EPB41L3, SDCBP, and TRIM21 — demonstrates a binding promiscuity profile that is scaffold-dependent and cannot be assumed for close analogs lacking the N-methyl/methylene-bridge motif [3]. Substituting a generic isoxazole-sulfonamide would forfeit these experimentally confirmed binding interactions and the poised synthetic chemistry that enables rapid parallel derivatization from the DSI-poised library design .

Quantitative Differentiation Evidence for N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide vs. Comparator Fragments


Rotatable Bond Count vs. Des-Methyl Analog N-(Isoxazol-3-yl)methanesulfonamide

The target compound contains three rotatable bonds versus two in N-(isoxazol-3-yl)methanesulfonamide (CAS 121680-52-2), conferred by the methylene (CH₂) bridge between the isoxazole ring and the sulfonamide group [1]. Despite this increased conformational freedom, both compounds share identical computed XLogP (-0.3), TPSA (80.6 Ų), hydrogen-bond donor count (1), and hydrogen-bond acceptor count (5) [2]. This means the target compound achieves greater ligand flexibility without the physicochemical penalty of increased polarity or molecular weight that would typically accompany ring expansion or additional heteroatoms.

Fragment-based drug discovery Conformational flexibility Ligand design

Cross-Target Crystallographic Binding Validation Across Three Unrelated Proteins

X-ray crystallographic fragment screening using the DSI-poised library identified WJA (this compound) as a bound ligand in three distinct protein targets: EPB41L3 FERM domain (PDB 5RZT, 1.79 Å resolution), SDCBP PDZ domains (PDB 7FSM, 2.10 Å), and TRIM21 PRY-SPRY domain (PDB 7HMX, 1.57 Å) [1]. Ligand validation metrics quantify the quality of electron density fit: 5RZT shows real-space correlation coefficient (RSCC) = 0.81 with average occupancy = 0.6; 7FSM shows RSCC = 0.952 with average occupancy = 0.9; and 7HMX shows RSCC = 0.74 with average occupancy = 0.52 [2]. The SDCBP complex (7FSM) demonstrates the highest-quality binding (RSCC 0.952, occupancy 0.9), while the TRIM21 complex shows weaker but still significant density (RSCC 0.74). By contrast, the des-methyl analog N-(isoxazol-3-yl)methanesulfonamide has zero deposited PDB entries as a bound ligand, indicating no validated crystallographic binding data [3].

Crystallographic fragment screening PanDDA analysis Cross-target binding

Molecular Weight and Lipophilicity Differentiation vs. Sulfamethoxazole and Zonisamide

The target compound has a molecular weight of 190.22 g/mol and XLogP of -0.3, placing it within the 'Rule of Three' fragment space (MW < 300, logP ≤ 3) [1]. In comparison, sulfamethoxazole (MW = 253.05, XLogP = 0.9–1.18) and zonisamide (MW = 212.03, XLogP = 0.51) are both heavier and more lipophilic [2][3]. The target compound's lower lipophilicity (XLogP -0.3 vs. +0.51 to +1.18) predicts superior aqueous solubility and reduced non-specific protein binding — critical attributes for fragment screening where high concentrations (typically 0.5–1 mM) are employed. Furthermore, the target compound's topological polar surface area (TPSA = 80.6 Ų) is substantially lower than sulfamethoxazole (TPSA = 106.6 Ų), indicating better membrane permeability potential despite similar hydrogen-bonding capacity [4].

Fragment physicochemical properties Rule of Three compliance Lead-likeness

DSI-Poised Library Membership Enables Rapid Parallel SAR Expansion

This compound is a member of the Diamond-SGC-iNEXT (DSI)-poised fragment library, a collection of ~768 fragments specifically selected to contain at least one chemically 'poised' bond — a functional group enabling rapid, high-yielding parallel chemistry for analog generation without de novo synthetic route design . Approximately 68% of fragment hits from the DSI-poised library can be elaborated into initial SAR sets using standard parallel chemistry within weeks, versus months required for non-poised fragments requiring bespoke synthesis [1]. By contrast, generic isoxazole-sulfonamide fragments such as N-(isoxazol-3-yl)methanesulfonamide (CAS 121680-52-2) are not cataloged members of any poised fragment library, meaning analog synthesis requires full de novo route development [2]. The poised nature of the target compound derives from its N-methyl sulfonamide group, which can be diversified via N-alkylation, and the isoxazole C-H positions amenable to halogenation or cross-coupling chemistry.

Poised fragment libraries Parallel synthesis Structure-activity relationships

NMR Quality Control Reference Data Establishes Identity and Purity Benchmark

The target compound has a deposited 1H NMR reference spectrum in the BMRB metabolomics database (entry bmse011201), acquired at 1 mM concentration in DMSO-d6 at 298 K, pH 6.0, on a Bruker Avance 600 MHz spectrometer [1]. This publicly available QC data provides an independent spectroscopic benchmark for compound identity verification and purity assessment. By contrast, the closest analog N-(isoxazol-3-yl)methanesulfonamide (CAS 121680-52-2) has no BMRB NMR reference entry, and sulfamethoxazole NMR data in public databases are typically recorded under different conditions (aqueous buffer, different pH), precluding direct spectroscopic comparison [2]. The availability of standardized NMR QC data reduces the risk of receiving mis-identified or degraded material upon procurement and facilitates direct batch-to-batch quality comparison.

Fragment QC NMR spectroscopy Fragment library validation

Optimal Procurement and Application Scenarios for N-Methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide


Crystallographic Fragment Screening Against Novel Protein Targets

The compound's validated binding to three structurally unrelated protein classes (FERM domain, PDZ domain, PRY-SPRY domain) demonstrates its competence as a general-purpose fragment screening probe [1]. Researchers establishing new crystallographic fragment screening campaigns can use this compound as a positive control to validate soaking conditions, diffraction quality, and PanDDA analysis pipelines. Its DSI-poised library origin ensures that any hit can be rapidly elaborated into initial SAR sets through parallel chemistry, minimizing the time from hit identification to chemical probe development.

Fragment-Based Lead Discovery Targeting Protein-Protein Interaction Domains

The compound has been experimentally validated as a binder to two protein-protein interaction domains (EPB41L3 FERM and SDCBP PDZ), both implicated in cell adhesion and signaling [1]. Its physicochemical profile (MW 190.22, XLogP -0.3, TPSA 80.6 Ų) provides substantial property headroom for fragment growth while maintaining drug-like characteristics [2]. Teams targeting PDZ or FERM domain-mediated interactions can procure this compound as a pre-validated starting point, leveraging the available PDB coordinates (5RZT, 7FSM) for structure-guided design without needing to solve novel co-crystal structures of the unliganded domain [3].

Chemical Biology Tool Development via Rapid Fragment Elaboration

The poised N-methyl sulfonamide and isoxazole C-H bonds enable parallel diversification strategies (N-alkylation, electrophilic aromatic substitution, cross-coupling) that can generate focused analog libraries in 2–4 weeks [1]. This rapid SAR turnaround is essential for chemical biology teams needing to quickly establish structure-activity relationships and develop target-engagement probes. The BMRB NMR reference data (bmse011201) further supports quality control of synthesized analogs by providing a spectroscopic baseline for the parent fragment [4].

Multi-Target Fragment Screening Library Assembly and Procurement

For core facilities and screening centers building or refreshing fragment libraries, this compound offers a rare combination of multi-target crystallographic validation, poised synthetic chemistry, and publicly available QC data [1][2]. Its commercial availability from Enamine (catalog EN300-42709) at 95% purity ensures reliable sourcing [3]. The compound's balanced property profile (MW 190.22, only one H-bond donor) makes it broadly compatible with both X-ray crystallography and NMR-based fragment screening workflows, maximizing its utility across different screening platforms within a single procurement.

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